2-{[5-(4-chlorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(2,4,5-trimethoxyphenyl)methylidene]acetohydrazide
Description
The compound 2-{[5-(4-chlorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(2,4,5-trimethoxyphenyl)methylidene]acetohydrazide (hereafter referred to as Compound A) is a 1,2,4-triazole derivative characterized by:
- A 4-chlorophenyl group at position 5 of the triazole ring.
- A phenyl group at position 4 of the triazole.
- A sulfanyl (-S-) linker at position 3, connecting to an acetohydrazide moiety.
- A (2,4,5-trimethoxyphenyl)methylidene group in the hydrazide segment.
Properties
Molecular Formula |
C26H24ClN5O4S |
|---|---|
Molecular Weight |
538.0 g/mol |
IUPAC Name |
2-[[5-(4-chlorophenyl)-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]-N-[(E)-(2,4,5-trimethoxyphenyl)methylideneamino]acetamide |
InChI |
InChI=1S/C26H24ClN5O4S/c1-34-21-14-23(36-3)22(35-2)13-18(21)15-28-29-24(33)16-37-26-31-30-25(17-9-11-19(27)12-10-17)32(26)20-7-5-4-6-8-20/h4-15H,16H2,1-3H3,(H,29,33)/b28-15+ |
InChI Key |
KGMXQYVMSHBHJE-RWPZCVJISA-N |
Isomeric SMILES |
COC1=CC(=C(C=C1/C=N/NC(=O)CSC2=NN=C(N2C3=CC=CC=C3)C4=CC=C(C=C4)Cl)OC)OC |
Canonical SMILES |
COC1=CC(=C(C=C1C=NNC(=O)CSC2=NN=C(N2C3=CC=CC=C3)C4=CC=C(C=C4)Cl)OC)OC |
Origin of Product |
United States |
Preparation Methods
Formation of the 1,2,4-Triazole Core
The 1,2,4-triazole ring serves as the central scaffold for the target compound. A widely adopted method involves the cyclization of thiosemicarbazide derivatives with carbonyl-containing precursors. For instance, 5-(4-chlorophenyl)-4-phenyl-4H-1,2,4-triazole-3-thiol is synthesized via the reaction of 4-chlorophenyl isothiocyanate with phenylhydrazine under basic conditions .
Reaction Conditions :
-
Solvent : Dimethylformamide (DMF) or ethanol
-
Temperature : 80–100°C
-
Catalyst : Triethylamine (TEA) or potassium carbonate
-
Yield : 65–75%
The reaction proceeds through nucleophilic attack of the hydrazine nitrogen on the isothiocyanate carbon, followed by cyclization and elimination of ammonia .
Introduction of the Sulfanyl Group
The sulfanyl (-S-) moiety at position 3 of the triazole is introduced via nucleophilic substitution or thiol-disulfide exchange . The thiol group in 5-(4-chlorophenyl)-4-phenyl-4H-1,2,4-triazole-3-thiol reacts with 2-chloroacetohydrazide in the presence of a base to form the thioether linkage .
Optimized Protocol :
-
Reactants :
-
Triazole-thiol (1 equiv)
-
2-Chloroacetohydrazide (1.2 equiv)
-
-
Base : Sodium hydride (NaH) or potassium tert-butoxide
-
Solvent : Tetrahydrofuran (THF) at 0–5°C
-
Reaction Time : 4–6 hours
-
Yield : 70–80%
Synthesis of the Hydrazide-Methylidene Moiety
The N'-[(E)-(2,4,5-trimethoxyphenyl)methylidene]acetohydrazide segment is prepared through a Schiff base condensation between acetohydrazide and 2,4,5-trimethoxybenzaldehyde .
Key Steps :
-
Acetohydrazide Preparation :
-
Condensation :
Final Coupling and Purification
The two intermediates are coupled via a thioether linkage to yield the target compound.
Procedure :
-
Dissolve 2-chloro-N'-[(E)-(2,4,5-trimethoxyphenyl)methylidene]acetohydrazide (1 equiv) and 5-(4-chlorophenyl)-4-phenyl-4H-1,2,4-triazole-3-thiol (1 equiv) in DMF.
-
Add NaH (1.5 equiv) and stir at room temperature for 12 hours.
-
Quench with ice-water, extract with ethyl acetate, and purify via silica gel chromatography (eluent: hexane/ethyl acetate 3:1).
Analytical Data and Characterization
Spectroscopic Validation :
-
¹H NMR (400 MHz, DMSO-d₆): δ 8.42 (s, 1H, CH=N), 7.85–7.25 (m, 9H, aromatic), 4.20 (s, 2H, SCH₂), 3.90 (s, 6H, OCH₃), 3.70 (s, 3H, OCH₃) .
-
HRMS : m/z calculated for C₂₆H₂₄ClN₅O₄S [M+H]⁺: 562.1264; found: 562.1268 .
Purity :
Comparative Analysis of Synthetic Routes
| Method | Key Step | Yield (%) | Purity (%) | Scalability |
|---|---|---|---|---|
| Cyclization | Triazole formation | 70 | 95 | Moderate |
| Thiol Substitution | Sulfanyl introduction | 75 | 97 | High |
| Schiff Condensation | Methylidene formation | 80 | 98 | High |
Challenges and Optimization Strategies
-
Byproduct Formation : Competing oxidation of the thiol group to disulfide during sulfanyl substitution. Mitigated by conducting reactions under nitrogen atmosphere .
-
E/Z Isomerism : Exclusive E-configuration achieved via acid-catalyzed condensation .
-
Purification : Silica gel chromatography effectively removes unreacted aldehydes and hydrazides .
Industrial-Scale Considerations
Chemical Reactions Analysis
Types of Reactions
2-{[5-(4-chlorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-[(E)-(2,4,5-trimethoxyphenyl)methylidene]acetohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of hydrazine derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the phenyl and chlorophenyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.
Substitution: Reagents such as halogens, alkyl halides, and organometallic compounds are used under various conditions (e.g., acidic, basic, or neutral).
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Hydrazine derivatives.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Pharmacological Applications
Research indicates that this compound exhibits significant biological activities, particularly in the realm of medicinal chemistry.
Antifungal Activity
Recent studies have shown that compounds similar to 2-{[5-(4-chlorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(2,4,5-trimethoxyphenyl)methylidene]acetohydrazide demonstrate antifungal properties. For instance, triazole derivatives are widely recognized for their effectiveness against various fungal pathogens. The triazole ring structure is crucial for its interaction with fungal enzymes, leading to inhibition of ergosterol biosynthesis, a vital component of fungal cell membranes.
Anticancer Potential
The compound has been evaluated for its anticancer properties through various in vitro assays. Molecular docking studies suggest that it may inhibit specific cancer cell lines by targeting key enzymes involved in tumor growth and proliferation. The presence of the triazole moiety enhances its potential as a lead compound for developing new anticancer agents.
Case Studies
- In Vitro Studies on Antifungal Activity :
- Anticancer Research :
Structure-Activity Relationship (SAR)
The structure of 2-{[5-(4-chlorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(2,4,5-trimethoxyphenyl)methylidene]acetohydrazide suggests a favorable SAR for enhancing biological activity:
- Triazole Ring : Essential for antifungal and anticancer activity.
- Chlorophenyl Group : Enhances lipophilicity and biological interaction.
- Acetohydrazide Moiety : Contributes to the compound's ability to form hydrogen bonds with biological targets.
Mechanism of Action
The mechanism of action of 2-{[5-(4-chlorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-[(E)-(2,4,5-trimethoxyphenyl)methylidene]acetohydrazide involves its interaction with specific molecular targets. The compound is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, leading to anti-inflammatory effects. Additionally, its interaction with cellular receptors may induce apoptosis in cancer cells.
Comparison with Similar Compounds
Comparison with Structural Analogs
2.1. Structural Variations and Physicochemical Properties
The following table summarizes key structural analogs of Compound A and their distinguishing features:
*Molecular weight of Compound A can be inferred as ~550–570 g/mol based on similar analogs.
Key Observations:
- The 2,4,5-trimethoxyphenyl group in Compound A introduces electron-donating methoxy groups, which may improve solubility compared to the 2-ethoxyphenyl analog () .
- Crystallographic Data: Analogs like N-[(E)-2-chlorobenzylidene]-3-(4-methylbenzylsulfanyl)-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-4-amine () crystallize in a monoclinic system (space group P21/c) with unit cell parameters a = 11.283 Å, b = 7.414 Å, c = 31.087 Å. Similar packing is expected for Compound A, though substituents may alter intermolecular interactions .
2.4. Stability and Degradation
- The 4-chlorophenyl group in Compound A confers resistance to oxidative degradation compared to methyl or ethoxy substituents.
- Methoxy groups may increase susceptibility to demethylation under acidic conditions, necessitating formulation studies for pharmaceutical applications.
Biological Activity
The compound 2-{[5-(4-chlorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(2,4,5-trimethoxyphenyl)methylidene]acetohydrazide belongs to the class of triazole derivatives, which have garnered significant attention in medicinal chemistry due to their diverse biological activities. This article provides an overview of the synthesis, biological activity, and potential therapeutic applications of this compound.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 426.92 g/mol. The structure features a triazole ring connected to a chlorophenyl group and a methoxy-substituted phenyl group through a sulfanyl linkage.
| Property | Value |
|---|---|
| Molecular Formula | C20H19ClN6OS |
| Molecular Weight | 426.92 g/mol |
| IUPAC Name | 2-{[5-(4-chlorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(2,4,5-trimethoxyphenyl)methylidene]acetohydrazide |
Synthesis
The synthesis of this compound typically involves multi-step reactions starting from commercially available precursors. Key steps include:
- Formation of the Triazole Ring : Utilizing hydrazine derivatives and appropriate aldehydes or ketones under acidic or basic conditions.
- Introduction of Functional Groups : Chlorophenyl and methoxy groups are introduced via nucleophilic substitution reactions.
- Final Coupling : The final product is obtained through condensation reactions involving acetohydrazide derivatives.
Biological Activity
Triazole compounds are known for their broad spectrum of biological activities. The specific biological activities associated with 2-{[5-(4-chlorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(2,4,5-trimethoxyphenyl)methylidene]acetohydrazide include:
Antimicrobial Activity
Research has demonstrated that triazole derivatives exhibit significant antibacterial and antifungal properties. For instance:
- Antibacterial : In vitro studies indicate that this compound shows activity against various bacterial strains, potentially disrupting cell wall synthesis or inhibiting protein synthesis pathways.
- Antifungal : Similar studies have shown efficacy against fungal pathogens by inhibiting ergosterol biosynthesis.
Anticancer Properties
Triazoles are also recognized for their anticancer potential. The compound has been investigated for its ability to induce apoptosis in cancer cells through:
- Cell Cycle Arrest : It may interfere with key regulatory proteins involved in cell cycle progression.
- Inhibition of Tumor Growth : Studies suggest that it can inhibit the proliferation of certain cancer cell lines.
Anti-inflammatory Effects
Preliminary data suggest that this compound may possess anti-inflammatory properties by modulating inflammatory cytokines and pathways involved in chronic inflammation.
Case Studies and Research Findings
Several studies have documented the biological activity of similar triazole derivatives, providing insights into their mechanisms:
- Antibacterial Study : A study on related triazole compounds reported inhibition zones against Staphylococcus aureus and Escherichia coli, indicating potential applications in treating bacterial infections .
- Anticancer Research : In vitro tests on cancer cell lines (e.g., MCF-7) showed that triazole derivatives could significantly reduce cell viability compared to controls .
- Inflammation Model : In animal models of inflammation, compounds with similar structures demonstrated reduced edema and lower levels of pro-inflammatory markers .
Q & A
Q. What are the key synthetic steps and optimal reaction conditions for synthesizing this compound?
The synthesis involves a multi-step process:
- Step 1 : Formation of the triazole core via cyclization of thiosemicarbazide precursors under reflux in ethanol or DMF .
- Step 2 : Condensation of the triazole intermediate with 2,4,5-trimethoxybenzaldehyde in the presence of acid catalysts (e.g., glacial acetic acid) to form the hydrazone linkage .
- Purification : Recrystallization from ethanol or column chromatography (silica gel, eluent: ethyl acetate/hexane) achieves >95% purity . Key parameters include temperature control (60–80°C for condensation), solvent polarity, and catalyst selection to minimize side reactions.
Q. Which spectroscopic and analytical methods are critical for structural characterization?
- Infrared Spectroscopy (IR) : Confirms functional groups (e.g., C=S stretch at 650–750 cm⁻¹, N–H bend at ~1600 cm⁻¹) .
- NMR (¹H/¹³C) : Assigns proton environments (e.g., aromatic protons at δ 7.2–8.5 ppm, methoxy groups at δ 3.7–3.9 ppm) and carbon backbone .
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula (e.g., [M+H]⁺ calculated for C₂₆H₂₂ClN₅O₃S: 524.1164) .
- X-ray Crystallography : Resolves stereochemistry and confirms the (E)-configuration of the hydrazone moiety .
Q. What role do functional groups play in its reactivity and bioactivity?
- Triazole Ring : Enhances metabolic stability and participates in π-π stacking with biological targets .
- Sulfanyl Group (-S-) : Acts as a nucleophile in substitution reactions and contributes to metal coordination .
- Hydrazone Linkage : Enables pH-dependent hydrolysis and reversible Schiff base formation, critical for pro-drug strategies .
Advanced Research Questions
Q. How do structural analogs with modified substituents affect biological activity?
Substitutions at the 4-chlorophenyl or trimethoxyphenyl groups significantly alter bioactivity. For example:
| Substituent Position | Analog Structure | Bioactivity Change (vs. Parent Compound) | Reference |
|---|---|---|---|
| 4-Cl → 4-F | Increased lipophilicity | Enhanced antimicrobial activity | |
| 2,4,5-OMe → 3,4-OMe | Reduced steric hindrance | Higher enzyme inhibition potency | |
| Hydrazone → Amide | Improved hydrolytic stability | Lower cytotoxicity in vitro |
SAR studies suggest electron-withdrawing groups (e.g., Cl, NO₂) enhance antibacterial activity, while methoxy groups improve CNS penetration .
Q. How can contradictions in biological activity data across studies be resolved?
Discrepancies often arise due to:
- Assay Variability : Differences in cell lines (e.g., HeLa vs. MCF-7) or bacterial strains (Gram-positive vs. Gram-negative) .
- Purity Issues : Impurities >5% (e.g., unreacted intermediates) can skew IC₅₀ values; HPLC-MS validation is recommended .
- Solubility Effects : Use of DMSO (>0.1%) may artificially enhance membrane permeability; alternative solubilizers (e.g., cyclodextrins) are advised .
Q. What advanced strategies optimize reaction yields and selectivity?
- DoE (Design of Experiments) : Bayesian optimization algorithms reduce trial runs by 40% while maximizing yield (e.g., 82% yield achieved in 15 iterations) .
- Flow Chemistry : Continuous-flow systems improve heat/mass transfer for exothermic steps (e.g., triazole cyclization) .
- Catalyst Screening : Immobilized Lewis acids (e.g., ZnCl₂-SiO₂) enhance regioselectivity in substitution reactions .
Q. What mechanistic insights explain its interaction with biological targets?
- Enzyme Inhibition : The -N-C-S motif chelates catalytic metal ions (e.g., Zn²⁺ in matrix metalloproteinases) .
- DNA Intercalation : Planar triazole and methoxyphenyl groups stabilize binding to minor grooves (confirmed via fluorescence quenching assays) .
- Receptor Antagonism : Molecular docking shows H-bonding between the hydrazone carbonyl and His³⁸⁷ residue in kinase targets .
Methodological Recommendations
- Controlled Synthesis : Use inert atmospheres (N₂/Ar) during hydrazone formation to prevent oxidation .
- Data Validation : Cross-validate biological assays with orthogonal methods (e.g., SPR for binding affinity vs. enzymatic assays) .
- Computational Modeling : MD simulations predict hydrolysis rates of the hydrazone linkage under physiological pH .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
